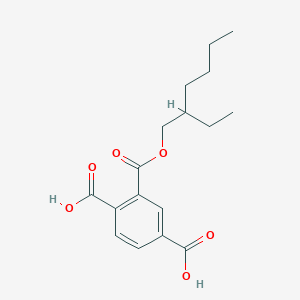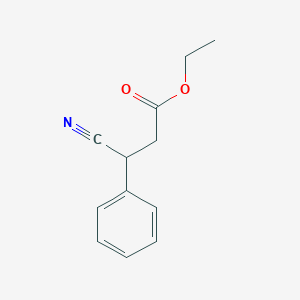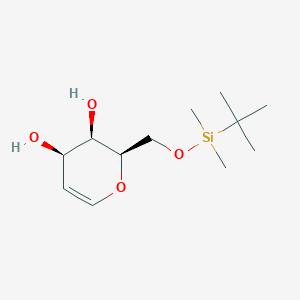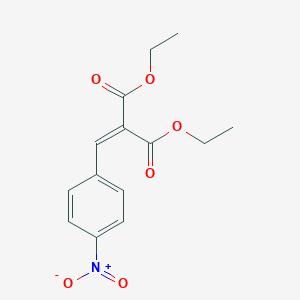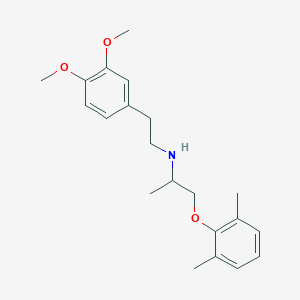
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This chemical compound has been extensively researched due to its potential therapeutic applications in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Mecanismo De Acción
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine agonist, which can increase the levels of dopamine in the brain. This dual mechanism of action is believed to be responsible for its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
DMMDA-2 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It also has neuroprotective properties and can protect brain cells from damage caused by oxidative stress. Additionally, DMMDA-2 has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMMDA-2 in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using DMMDA-2 is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.
Direcciones Futuras
There are several future directions for the research of DMMDA-2. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies could be conducted to investigate the safety and toxicity of DMMDA-2.
Métodos De Síntesis
DMMDA-2 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 3,4-dimethoxyphenylacetone to form 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl)propan-1-one. This intermediate compound is then reacted with ethylamine to form DMMDA-2.
Propiedades
Número CAS |
113346-50-2 |
|---|---|
Nombre del producto |
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane |
Fórmula molecular |
C21H29NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C21H29NO3/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5/h6-10,13,17,22H,11-12,14H2,1-5H3 |
Clave InChI |
MXFHZPNMOBHODH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
Sinónimos |
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride DDPH DMPEAP phenoporlamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






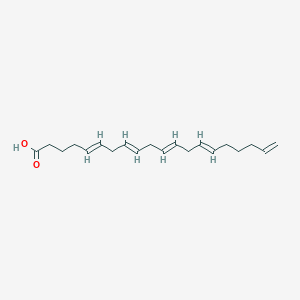
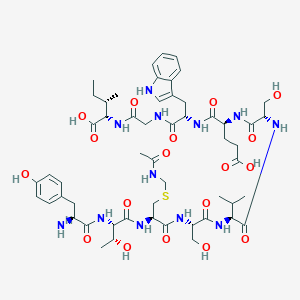
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

